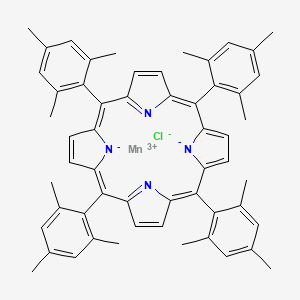
Manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride is a coordination complex where manganese is centrally coordinated to a porphyrin ring The porphyrin ring is substituted with four 2,4,6-trimethylphenyl groups, and the manganese ion is in the +3 oxidation state
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride typically involves the reaction of manganese salts with the corresponding porphyrin ligand. One common method involves the reaction of manganese(II) chloride with 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin in the presence of an oxidizing agent such as oxygen or hydrogen peroxide to achieve the +3 oxidation state of manganese .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and consistency of the product through rigorous quality control measures.
化学反応の分析
Types of Reactions
Manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride undergoes various types of chemical reactions, including:
Oxidation: The manganese center can participate in oxidation reactions, often acting as a catalyst.
Reduction: The compound can be reduced to manganese(II) under certain conditions.
Substitution: Ligand substitution reactions can occur, where the chloride ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under mild conditions, often in organic solvents like acetonitrile or dimethyl sulfoxide .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce manganese(IV) species, while reduction reactions yield manganese(II) complexes .
科学的研究の応用
Manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and epoxidation reactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
作用機序
The mechanism of action of manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride involves its ability to participate in redox reactions. The manganese center can cycle between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its function as a catalyst and its potential therapeutic effects in neutralizing reactive oxygen species .
類似化合物との比較
Similar Compounds
Manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin: Similar in structure but with different substituents on the porphyrin ring.
Manganese(III) 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine chloride: Another manganese porphyrin complex with pyridyl substituents.
Uniqueness
Manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride is unique due to the specific electronic and steric effects imparted by the 2,4,6-trimethylphenyl groups. These effects can influence the compound’s reactivity and stability, making it particularly effective in certain catalytic and therapeutic applications .
特性
分子式 |
C56H52ClMnN4 |
|---|---|
分子量 |
871.4 g/mol |
IUPAC名 |
manganese(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide;chloride |
InChI |
InChI=1S/C56H52N4.ClH.Mn/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;;/h13-28H,1-12H3;1H;/q-2;;+3/p-1 |
InChIキー |
DJRQGDJTRUAUPG-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[Cl-].[Mn+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


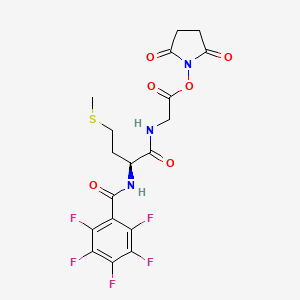
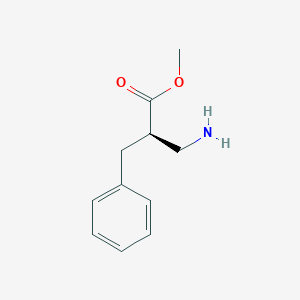
![Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B13407950.png)

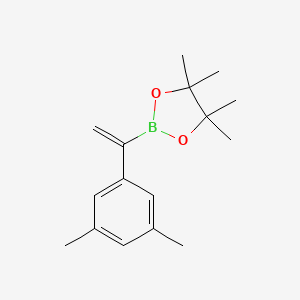
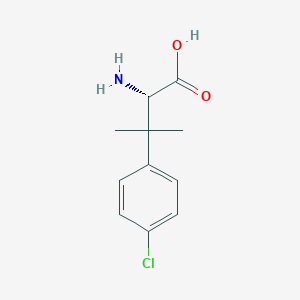
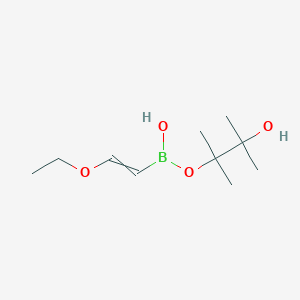
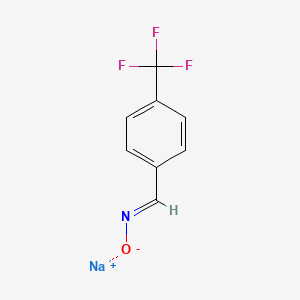

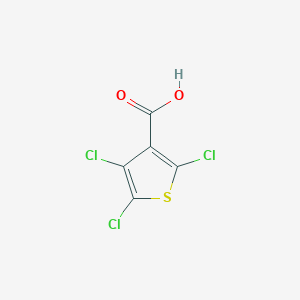
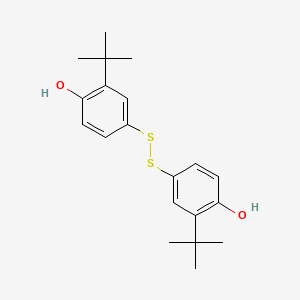
![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)
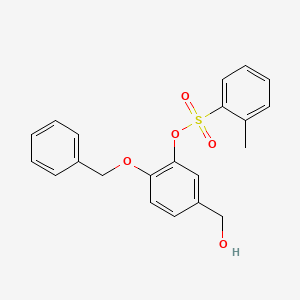
![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408021.png)
